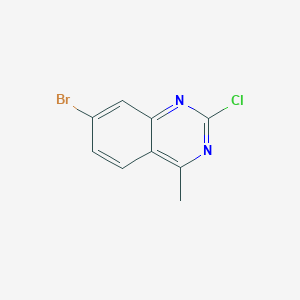

7-Bromo-2-chloro-4-methyl-quinazoline

Description

Properties

IUPAC Name |

7-bromo-2-chloro-4-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-7-3-2-6(10)4-8(7)13-9(11)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYUMQQOCISWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization of 7 Bromo 2 Chloro 4 Methyl Quinazoline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in piecing together the molecular structure of 7-Bromo-2-chloro-4-methyl-quinazoline by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 7-Bromo-2-chloro-4-methyl-quinazoline, ¹H NMR, ¹³C NMR, and associated techniques provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: In the proton NMR spectrum, the methyl group protons typically appear as a singlet. The aromatic protons on the quinazoline (B50416) ring system exhibit distinct chemical shifts and coupling patterns based on their positions relative to the bromine and chlorine substituents.

¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon skeleton. The number of unique carbon signals confirms the molecular symmetry. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms (bromine, chlorine, and nitrogen), with carbons bonded to these atoms appearing at characteristic downfield positions.

Detailed proton and carbon NMR data, where available in published literature, are summarized below:

| Technique | Observed Chemical Shifts (δ) in ppm |

| ¹H NMR | A singlet corresponding to the methyl group (CH₃) and distinct signals for the aromatic protons on the quinazoline ring. |

| ¹³C NMR | Signals corresponding to the methyl carbon, the aromatic carbons, and the carbons of the quinazoline core, with shifts influenced by the bromo and chloro substituents. |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and the magnetic field strength of the NMR instrument and require access to specific experimental data.

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of characteristic functional groups. In the IR spectrum of 7-Bromo-2-chloro-4-methyl-quinazoline, specific absorption bands are expected.

Key expected vibrational frequencies include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

C=N and C=C stretching: Vibrations associated with the quinazoline ring system.

C-Cl and C-Br stretching: These vibrations occur in the fingerprint region of the spectrum and can be used to confirm the presence of the halogen substituents.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 7-Bromo-2-chloro-4-methyl-quinazoline, with a molecular formula of C₉H₆BrClN₂, the expected monoisotopic mass is approximately 255.94 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The presence of bromine and chlorine atoms is readily identified by the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern for the molecular ion.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern would be characteristic of the quinazoline core and its substituents.

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the presence of bromine and chlorine through their isotopic patterns. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition (C₉H₆BrClN₂). |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinazoline ring system, being aromatic, exhibits characteristic π → π* and n → π* transitions. The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the ring. For 7-Bromo-2-chloro-4-methyl-quinazoline, the UV-Vis spectrum would show absorption bands in the UV region, characteristic of the substituted quinazoline chromophore.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, quinazoline derivatives can exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength compared to the absorption spectrum. The fluorescence properties, if any, would be dependent on the specific substitution pattern.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Geometry

A successful single-crystal X-ray diffraction analysis of 7-Bromo-2-chloro-4-methyl-quinazoline would reveal:

Planarity of the Quinazoline Ring: The analysis would confirm the expected planarity of the fused heterocyclic ring system.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-Cl) and bond angles within the molecule would be obtained. These experimental values can be compared with theoretical calculations.

Intermolecular Interactions: The crystal packing would show how individual molecules of 7-Bromo-2-chloro-4-methyl-quinazoline arrange themselves in the solid state. This includes identifying any significant intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the compound.

Analysis of Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds) and Crystal Packing

Detailed research findings and data tables on the intermolecular interactions and crystal packing of 7-Bromo-2-chloro-4-methyl-quinazoline are not available in the current scientific literature.

Computational and Theoretical Studies on 7 Bromo 2 Chloro 4 Methyl Quinazoline

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic characteristics of molecules. For substituted quinazolines, these calculations offer insights into their stability, reactivity, and potential interaction sites.

Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity.

A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous substituted quinazoline (B50416) derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. For 7-Bromo-2-chloro-4-methyl-quinazoline, the electron-withdrawing effects of the bromine and chlorine atoms are expected to lower both the HOMO and LUMO energy levels. The methyl group, being electron-donating, may slightly raise these energy levels.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Quinazoline Analogs

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Mebroqualone (contains bromine) | - | - | - |

| Mecloqualone (contains chlorine) | - | - | - |

| 3-allyl-2-(propylthio) quinazolin-4(3H)-one | - | - | - |

| 3-allyl-2-(allylthio) quinazolin-4(3H)-one | - | - | - |

| 3-allyl- 2-( Prop -2-yn -1-ylthio) Quinazolin - 4 (3H) - one | - | - | 4.999 |

Note: The data in this table is derived from computational studies on analogous compounds and is intended to be illustrative of the typical range of values for this class of molecules. Specific values for 7-Bromo-2-chloro-4-methyl-quinazoline would require dedicated computational analysis.

Charge Distribution and Reactivity Indices

The distribution of electron density within the 7-Bromo-2-chloro-4-methyl-quinazoline molecule dictates its electrostatic potential and, consequently, its sites of reactivity. Quantum chemical calculations can determine the partial atomic charges on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Studies on quinazoline derivatives with halogen substituents have shown that these atoms, along with the nitrogen atoms of the quinazoline ring, are often sites of significant charge accumulation, influencing the molecule's interaction with other chemical species researchgate.net.

Table 2: Calculated Reactivity Indices for a Quinazoline Analog

| Parameter | Value |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Chemical Potential (μ) | - |

| Hardness (η) | - |

| Electrophilicity (ω) | - |

Note: This table presents example data from a DFT study on a related quinazoline derivative to illustrate the types of reactivity indices that are calculated. The specific values for 7-Bromo-2-chloro-4-methyl-quinazoline would need to be determined through specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites for electrophilic and nucleophilic attack. Different colors on the MEP map correspond to different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For 7-Bromo-2-chloro-4-methyl-quinazoline, the MEP map would likely show negative potential (red) around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons. The regions around the hydrogen atoms and potentially the carbon atom attached to the halogens might exhibit a positive potential (blue). Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding.

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling and simulation techniques are employed to understand the dynamic behavior and conformational preferences of 7-Bromo-2-chloro-4-methyl-quinazoline.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a relatively rigid structure like 7-Bromo-2-chloro-4-methyl-quinazoline, the primary conformational flexibility would arise from the rotation of the methyl group. By systematically rotating this group and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable (lowest energy) conformation and the energy barriers to rotation. While significant conformational isomerism is not expected for this molecule, understanding the preferred orientation of the methyl group can be important for its interaction with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how 7-Bromo-2-chloro-4-methyl-quinazoline behaves in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

MD simulations on quinazoline derivatives are often used to study the stability of ligand-protein complexes researchgate.netnih.gov. These simulations can provide detailed information on:

Structural Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's atomic positions over time, its structural stability can be assessed.

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or groups can highlight the most flexible regions of the molecule.

Intermolecular Interactions: MD simulations can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the molecule and its surroundings.

For 7-Bromo-2-chloro-4-methyl-quinazoline, an MD simulation in a water box could reveal its solvation dynamics and how the surrounding water molecules arrange themselves around the hydrophobic and hydrophilic parts of the molecule.

In Silico Prediction of Reactivity and Stability

Computational and theoretical studies are instrumental in predicting the reactivity and stability of novel chemical entities like 7-Bromo-2-chloro-4-methyl-quinazoline without the immediate need for extensive laboratory experimentation. These in silico methods, primarily rooted in quantum mechanics, provide valuable insights into the molecule's electronic structure and potential chemical behavior.

Density Functional Theory (DFT) is a frequently employed method to investigate the electronic properties of quinazoline derivatives. researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can be used to calculate a variety of molecular descriptors that correlate with reactivity and stability. One of the key applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comnih.gov The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. nih.gov

For 7-Bromo-2-chloro-4-methyl-quinazoline, the electron-withdrawing effects of the bromine and chlorine atoms are expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group might raise the HOMO energy, influencing its reactivity in electrophilic reactions.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visually represents the charge distribution on the molecule's surface. researchgate.netufms.br Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For 7-Bromo-2-chloro-4-methyl-quinazoline, the nitrogen atoms of the quinazoline ring are expected to be regions of negative potential, while the areas around the hydrogen and halogen atoms would likely exhibit a more positive potential.

Table 1: Hypothetical DFT-Calculated Parameters for 7-Bromo-2-chloro-4-methyl-quinazoline

| Parameter | Hypothetical Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. |

| Electron Affinity | 1.9 eV | The energy released when an electron is added to the molecule, indicating its propensity to act as an oxidizing agent. |

Ligand-Based and Structure-Based Drug Design Considerations for Quinazoline Scaffolds

The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netnih.gov Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Both ligand-based and structure-based drug design strategies are extensively used to develop novel quinazoline-based therapeutic agents.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities.

One of the primary LBDD methods is Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.net 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These methods generate 3D contour maps that highlight the regions around a series of aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. For a series of quinazoline derivatives, a 3D-QSAR model could reveal, for instance, that a bulky, electron-withdrawing group at the 7-position (like the bromo group in 7-Bromo-2-chloro-4-methyl-quinazoline) is favorable for activity, while a smaller, hydrogen-bond donor group is preferred at the 4-position.

Pharmacophore modeling is another key LBDD technique. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. By analyzing a set of active quinazoline derivatives, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify novel molecules that possess the required features and are therefore likely to be active.

Structure-Based Drug Design

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves the design of ligands that can fit into the binding site of the target with high affinity and selectivity.

Molecular dynamics (MD) simulations can be used to further refine the docked poses and to study the dynamic behavior of the ligand-protein complex over time. researchgate.net This can provide insights into the stability of the binding interactions and the conformational changes that may occur upon ligand binding.

The following table summarizes the key considerations for both ligand-based and structure-based drug design approaches for quinazoline scaffolds like 7-Bromo-2-chloro-4-methyl-quinazoline.

Table 2: Drug Design Considerations for Quinazoline Scaffolds

| Design Approach | Key Techniques | Considerations for 7-Bromo-2-chloro-4-methyl-quinazoline |

|---|---|---|

| Ligand-Based | 3D-QSAR, Pharmacophore Modeling | - The bromo group at position 7 and the chloro group at position 2 would be key features in a 3D-QSAR model, likely contributing to hydrophobic and/or halogen bonding interactions. - A pharmacophore model would likely include a hydrogen bond acceptor feature for the quinazoline nitrogen atoms and hydrophobic features corresponding to the aromatic rings. |

| Structure-Based | Molecular Docking, Molecular Dynamics | - The quinazoline core would be expected to form hydrogen bonds with the hinge region of a target kinase. - The 7-bromo and 2-chloro substituents could be explored for their potential to form halogen bonds with specific amino acid residues in the binding pocket. - The 4-methyl group would likely occupy a hydrophobic pocket. |

Molecular Interactions and Mechanistic Studies of Quinazoline Derivatives

Engagement with Biological Targets (Mechanistic Focus)

The quinazoline (B50416) core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. This versatility is due to its rigid, planar structure containing multiple hydrogen bond donors and acceptors, which facilitates binding to various enzymes and receptors.

Interaction with Kinase Receptors (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

The 4-anilino-quinazoline framework is a cornerstone for several clinically approved tyrosine kinase inhibitors targeting EGFR, such as gefitinib (B1684475) and erlotinib. nih.govnih.gov The fundamental interaction involves the quinazoline's N-1 and N-3 atoms forming crucial hydrogen bonds within the ATP-binding site of the kinase domain. nih.gov

Derivatives featuring a bromine atom at the C-6 or C-7 position of the quinazoline ring have been extensively synthesized and evaluated as potent inhibitors of both EGFR and VEGFR-2. nih.govcu.edu.eg For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines displayed significant EGFR inhibitory activity. nih.gov Specifically, a derivative with a 4-bromo-phenylethylidene-hydrazinyl group at the C-4 position showed an IC₅₀ value of 46.1 nM against wild-type EGFR. nih.gov In another study, a compound featuring a 4-N-cyclohexylhydrazine-1-carbothioamide substitution on a 6-bromo-quinazoline core exhibited potent VEGFR-2 inhibition with an IC₅₀ of 50.22 nM, comparable to the standard drug Sorafenib. cu.edu.eg

While the 4-methyl group in 7-Bromo-2-chloro-4-methyl-quinazoline is smaller than the typical aniline (B41778) substituents required for high-affinity kinase binding, the presence of the 7-bromo group suggests a structural feature consistent with potent kinase inhibition. nih.govcu.edu.eg The chloro-substituent at the C-2 position represents another point of modification; studies have shown that replacing a methyl group with a chloro group at this position can enhance pro-apoptotic activity in certain quinazoline series. nih.gov

Table 1: Inhibitory Activities of Bromo-Substituted Quinazoline Derivatives against Kinase Receptors and Cancer Cell Lines

| Compound Description | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline | EGFR | 46.1 | MDA-MB-231 | 2.67 | nih.gov |

| 6-Bromo-2-(pyridin-3-yl)-4-(N-cyclohexylhydrazine-1-carbothioamide)-quinazoline | VEGFR-2 | 50.22 | HCT-116 | 3.37 | cu.edu.eg |

| 6-Bromo-2-(pyridin-3-yl)-4-(N-cyclohexylhydrazine-1-carbothioamide)-quinazoline | VEGFR-2 | 50.22 | HepG2 | 10.40 | cu.edu.eg |

| 2-Mercapto-6-bromo-3-phenyl-quinazolin-4(3H)-one derivative (8a) | - | - | MCF-7 | 15.85 | nih.govnih.gov |

Modulatory Effects on Enzyme Activity and Signaling Pathways

Beyond kinase receptors, quinazoline derivatives are known to modulate other critical cellular enzymes and pathways, leading to anticancer effects. Studies have identified quinazolines as inhibitors of topoisomerase I and II, enzymes vital for DNA replication and repair. nih.gov Certain 6,7-disubstituted-quinazolin-5,8-diones, which include bromo-substituted analogues, have demonstrated strong inhibition of both topoisomerase types. nih.gov

Furthermore, quinazoline derivatives can act as inhibitors of Poly (ADP-ribose) polymerase (PARP), another key enzyme in the DNA damage response. nih.gov These inhibitory activities disrupt cellular processes, often leading to cell cycle arrest and the induction of apoptosis (programmed cell death), which are common mechanisms of action for quinazoline-based anticancer agents. cu.edu.egnih.gov

Antagonism of Specific Receptors (e.g., Adenosine A2A Receptor)

Recent research has highlighted the 2-aminoquinazoline (B112073) scaffold as a promising framework for developing antagonists of the Adenosine A2A receptor (A2AR), a target for neurodegenerative diseases and cancer therapy. nih.govnih.gov A key compound identified in these studies is 6-bromo-4-(furan-2-yl)quinazolin-2-amine, which showed high affinity for the human A2A receptor with a Kᵢ value of 20 nM. nih.govnih.gov

Subsequent modifications focused on the C6 and C7 positions, underscoring the importance of halogen substitution in this region for potent receptor antagonism. nih.gov One derivative, which maintained the core structure while undergoing other modifications, demonstrated high affinity (Kᵢ = 5 nM) and functional antagonist activity (IC₅₀ = 6 µM) in a cyclic AMP assay. nih.govnih.gov These findings suggest that the 7-bromo substituent of 7-Bromo-2-chloro-4-methyl-quinazoline is a favorable feature for potential A2A receptor antagonism.

Table 2: Binding Affinities and Functional Antagonist Activities of Bromo-Substituted Quinazoline Derivatives at the Adenosine A₂A Receptor (A₂AR)

| Compound Description | Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, µM) | Reference |

|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 20 | Not Determined | nih.govnih.gov |

| Derivative 5m (modified 2-aminoquinazoline) | 5 | 6 | nih.govnih.gov |

Antimicrobial Target Interactions

The quinazoline nucleus is a well-established scaffold for compounds with broad-spectrum antimicrobial activity. gsconlinepress.comnih.gov Research into 2-Chloromethyl-4-methyl-quinazoline derivatives, which share two key substituents with the title compound, has demonstrated their potential as antimicrobial agents. researchgate.net A study evaluating these derivatives showed that compounds incorporating nitrogen-containing heterocyclic rings exhibited the most favorable antibacterial and antifungal activities. researchgate.net

Similarly, studies on 7-chloro-2-methyl-quinazolin-4(3H)-one and its 3-amino derivative have shown promising antibacterial activity against pathogens such as Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa. gsconlinepress.comgsconlinepress.com The 3-amino derivative, in particular, showed higher activity against these microorganisms compared to its precursor. gsconlinepress.com These results indicate that the combination of a halogen at C-7 and a methyl group at C-4 on the quinazoline ring is compatible with antimicrobial action.

Structure-Activity Relationship (SAR) Studies of Quinazoline Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule influence its biological activity. For the quinazoline scaffold, the type and position of substituents dramatically affect molecular interactions. researchgate.net

Impact of Halogen and Alkyl Substituents on Molecular Interactions

The specific substituents of 7-Bromo-2-chloro-4-methyl-quinazoline each play a distinct role based on extensive SAR studies of the quinazoline class.

7-Bromo Substituent : A halogen, particularly bromine or chlorine, at the C-6 or C-7 position is a recurrent feature in highly active quinazoline derivatives. nih.gov In the context of kinase inhibition, this substitution is often favorable for potent activity against EGFR and VEGFR-2. nih.govrsc.org For A2A receptor antagonists, a 6-bromo substituent was a key feature of the initial high-affinity hit compound. nih.govnih.gov The electron-withdrawing nature and size of the bromine atom can influence the electronic properties of the ring system and create favorable hydrophobic or halogen-bonding interactions within the target's binding site.

2-Chloro Substituent : The C-2 position is a common site for modification to modulate activity. researchgate.net While aniline or aryl groups are often placed at C-2 for anticancer activity, smaller groups are also explored. The introduction of a chloro group can significantly alter a compound's potency. For example, one study noted that converting a 2-methylquinazoline (B3150966) to a 2-chloroquinazoline (B1345744) resulted in a derivative with more potent pro-apoptotic effects. nih.gov In the context of antimicrobial agents, derivatives of 2-Chloromethyl-4-methyl-quinazoline have shown notable activity, highlighting the relevance of a chlorinated methyl group at this position. researchgate.net

4-Methyl Substituent : The C-4 position is critical for the activity of kinase inhibitors, where it typically anchors a larger aniline moiety into the ATP-binding pocket. nih.gov A smaller methyl group, as seen in the title compound, would not facilitate these same interactions, suggesting it may not be an optimal EGFR/VEGFR-2 inhibitor without further modification. However, the presence of a 4-methyl group is compatible with antimicrobial activity, as demonstrated by active derivatives of 2-Chloromethyl-4-methyl-quinazoline and 7-chloro-2-methyl-quinazolin-4(3H)-one. researchgate.netgsconlinepress.com

Rational Design of Quinazoline Analogues based on SAR Data

The rational design of quinazoline analogues is heavily reliant on Structure-Activity Relationship (SAR) data, which elucidates the impact of specific structural modifications on the biological activity of the compounds. Studies on various quinazoline derivatives have demonstrated that substitutions on the quinazoline core can significantly influence their therapeutic potential, including their anticancer properties. nih.gov For instance, the presence of a halogen atom, such as bromine, at certain positions of the quinazoline ring has been shown to enhance anticancer effects. nih.gov

The incorporation of a chloro group into the quinazoline scaffold can also play a crucial role in modulating the compound's interaction with its biological target. nih.gov This substitution can potentially improve hydrophobic interactions and enhance stacking interactions within the enzyme's binding site. nih.gov Furthermore, research on pyrazolo-[1,5-c]quinazolinones has indicated that introducing an electron-rich group on the benzene (B151609) ring of the quinazoline system is beneficial for improving cellular activity against certain cancer cell lines. nih.gov

The nature and position of substituents are critical. For example, in a series of 2-chloro-4-anilino-quinazolines designed as EGFR and VEGFR-2 inhibitors, the presence of a hydrogen bond donor at the para position of the aniline moiety was found to be important for interacting with conserved amino acid residues in the kinase binding sites. nih.gov The strategic placement of different functional groups, guided by SAR, allows for the optimization of potency and selectivity. The table below summarizes key SAR findings for quinazoline derivatives from various studies.

| Scaffold/Series | Substitution/Modification | Observed Effect on Activity | Target/Assay | Source |

| Quinazoline-4(3H)-one | Halogen at 6-position | Improved anticancer effects | Anticancer | nih.gov |

| Quinazoline | Chloro group on benzene ring | Enhanced stacking and hydrophobic interactions | Enzyme binding | nih.gov |

| Pyrazolo-[1,5-c]quinazolinone | Electron-rich group on benzene ring | Beneficial for improving cellular activity | Antiproliferative (A549 cells) | nih.gov |

| 2-chloro-4-anilino-quinazoline | Hydrogen bond donor at para-position of aniline | Important for interaction with EGFR and VEGFR-2 | Kinase inhibition | nih.gov |

| 6-Bromo quinazolin-4(3H)-one | Aliphatic chain at 2-thio position | Potent cytotoxicity against MCF-7 and SW480 cells | Anticancer | nih.gov |

Allosteric Modulation and Orthosteric Binding Mechanisms

Quinazoline derivatives have emerged as versatile scaffolds capable of interacting with biological targets through various mechanisms, including allosteric modulation. google.com Unlike orthosteric ligands that bind directly to the primary, or active, site of a receptor, allosteric modulators bind to a distinct, topographically separate site. nih.gov This binding event induces a conformational change in the receptor, which in turn modulates the binding or efficacy of the orthosteric ligand. nih.gov

Allosteric modulators can be categorized based on their effect on the receptor's activity. Positive allosteric modulators (PAMs) enhance the potency or efficacy of the endogenous ligand, while negative allosteric modulators (NAMs) diminish it. nih.govnih.gov There are also silent allosteric modulators (SAMs) that bind to the allosteric site without affecting the orthosteric ligand's function and intrinsic allosteric ligands (IALs) that can activate the receptor on their own. nih.gov

Notably, certain quinazoline analogues have been identified as positive allosteric modulators of the muscarinic acetylcholine (B1216132) receptor M4 (mAChR M4). google.com A patent discloses a series of quinazoline analogues, including derivatives such as 7-bromo-2-methyl-4-[3-(trifluoromethyl)-7,8-dihydro-5H-l,6-naphthyridin-6-yl]quinazoline, which function as PAMs for the M4 receptor. google.com These compounds potentiate the activation of the receptor by the endogenous agonist, acetylcholine, without directly activating the receptor themselves. google.com This mechanism offers a sophisticated approach to fine-tuning receptor signaling, which can be advantageous in developing therapies for neurological and psychiatric disorders associated with muscarinic acetylcholine receptor dysfunction. google.com

Computational Docking and Binding Free Energy Calculations

Computational methods, particularly molecular docking and binding free energy calculations, are indispensable tools in the study of quinazoline derivatives, providing critical insights into their binding modes and affinities for various biological targets. These in silico techniques allow for the prediction and analysis of the interactions between a ligand, such as a quinazoline derivative, and the active site of a protein.

Molecular docking studies have been successfully employed to understand the binding patterns of novel quinazoline derivatives with enzymes like phosphodiesterase 7A (PDE7A). nih.gov These studies revealed that the pyrimidine (B1678525) ring of the quinazoline core can form π-π stacking interactions with phenylalanine and tyrosine residues (Phe416 and Tyr211), while a nitrogen atom of the quinazoline ring can participate in hydrogen bonding with glutamine (Gln413). nih.gov Similarly, docking studies of quinazoline-based derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors have helped in understanding their mechanism of action at the molecular level. nih.govnih.gov

For a series of 6-bromo quinazoline derivatives, molecular docking and molecular dynamics (MD) simulations were used to assess their binding affinity against both wild-type and mutated EGFR. nih.gov The calculated binding energies for specific compounds provided a quantitative measure of their binding strength. nih.gov In another study on 4-hydroxyquinazoline (B93491) derivatives as PARP inhibitors, molecular dynamics simulations revealed stable hydrogen bonding interactions between the compound and key amino acid residues like SER904, GLY863, and ASP766, which are crucial for potent inhibitory activity. nih.govmdpi.com The table below presents findings from various computational studies on quinazoline derivatives.

| Compound/Series | Target Protein | Methodology | Key Findings/Binding Energy | Source |

| 2-Thio-6-bromo-3-phenylquinazolin-4(3H)-one (8a) | EGFR | Molecular Docking & MD Simulation | Binding Energy: -6.7 kcal/mol; Hydrogen bonding and other interactions with key residues. | nih.gov |

| 2-Thio-6-bromo-3-phenylquinazolin-4(3H)-one (8a) | Mutated EGFR (3w2q) | Molecular Docking | Binding Energy: -6.8 kcal/mol | nih.gov |

| 2-Chloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline (4b) | PDE7A | Molecular Docking & MD Simulation | π-π stacking with Phe416 and Tyr211; Hydrogen bond with Gln413. | nih.gov |

| 4-Hydroxyquinazoline derivative (B1) | PARP1 | Molecular Docking & MD Simulation | Stable hydrogen bonds with SER904, GLY863, and ASP766. | nih.govmdpi.com |

Advanced Research Perspectives on Quinazoline Derivatives

Development of Multi-Targeting Agents based on the Quinazoline (B50416) Scaffold

The complexity of diseases like cancer, which involve multiple biological pathways, has driven the shift from single-target drugs to multi-targeting agents. researchgate.net A single molecule capable of modulating several targets can offer advantages in efficacy and overcoming drug resistance. researchgate.netnih.gov The quinazoline scaffold has proven to be an excellent framework for designing such multi-target-directed agents. nih.gov

Researchers have successfully designed and synthesized quinazoline derivatives that act as potent inhibitors of multiple intracellular targets. nih.gov A prominent strategy involves targeting several receptor tyrosine kinases (RTKs) simultaneously. nih.gov Proangiogenic growth factors like VEGF, PDGF, and EGF, which are crucial for tumor growth and metastasis, activate their respective RTKs (VEGFR, PDGFR-β, and EGFR). nih.gov The development of multi-RTK inhibitors based on the quinazoline core is a key strategy in cancer chemotherapy, validated by approved drugs like vandetanib (B581) and sorafenib. nih.gov

Studies have shown that certain quinazoline derivatives can act as low nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β, while also affecting microtubule dynamics. nih.gov Structure-activity relationship (SAR) studies on the quinazoline scaffold indicate that positions 6 and 7 have a tolerance for bulky substituents, which is relevant for compounds like 7-Bromo-2-chloro-4-methyl-quinazoline. nih.gov The design of these multi-target agents often involves the conjugation or merging of different pharmacophores to achieve balanced modulation of the desired targets. researchgate.net

Table 1: Examples of Multi-Targeting Quinazoline-Based Kinase Inhibitors

| Compound/Drug | Primary Targets | Therapeutic Area |

|---|---|---|

| Vandetanib | VEGFR, EGFR, RET kinase nih.gov | Cancer |

| Sunitinib | VEGFR, PDGFR, c-kit nih.gov | Cancer |

| Sorafenib | VEGFR-2, PDGFR-β, Raf kinase nih.gov | Cancer |

| Pazopanib | PDGFR, VEGFR, c-kit, FGFR nih.gov | Cancer |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. nih.govyoutube.com These computational tools are being integrated into the entire design-make-test-analyze cycle to accelerate the development of new molecules, including complex heterocyclic compounds like quinazoline derivatives. nih.gov

Key applications of AI/ML in this field include:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can predict viable synthetic routes for novel molecules. nih.govyoutube.com These programs analyze vast databases of chemical reactions to suggest disconnections and propose step-by-step recipes, helping chemists to devise more efficient pathways to target structures. youtube.com

Reaction Prediction: Forward-reaction prediction models can anticipate the likely products and even side products of a chemical reaction, helping to validate proposed synthetic routes and identify potential impurities. nih.gov This is particularly useful for complex, multi-step syntheses.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org For quinazoline derivatives, 2D and 3D-QSAR models have been constructed to predict antitumor activity and guide the design of new compounds with enhanced potency against specific targets, such as Fibroblast Growth Factor Receptor 4 (FGFR4) in osteosarcoma. frontiersin.org These models can identify key molecular descriptors and structural features that are crucial for activity, providing new design ideas for future compounds. frontiersin.org

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, which includes major pharmaceutical companies and academic institutions, is actively developing and evaluating data-driven synthesis planning programs to streamline the discovery process. nih.govmit.edu

Future Directions in Synthetic Accessibility and Green Chemistry

The synthesis of quinazoline derivatives is continuously evolving, with a strong emphasis on improving synthetic accessibility and adhering to the principles of green chemistry. benthamdirect.com The goal is to develop methods that are not only efficient and high-yielding but also environmentally benign, atom-economical, and scalable. nih.govnih.gov

Future trends in the synthesis of substituted quinazolines focus on several key areas:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. benthamdirect.combohrium.com

Sustainable Catalysis: A major focus is the development of novel, reusable catalysts. For instance, a magnetically recoverable palladium nanocatalyst has been created for synthesizing quinazolinones. bohrium.com This catalyst shows high activity and can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of performance. bohrium.com Metal-free catalytic systems, using organocatalysts like salicylic (B10762653) acid and atmospheric oxygen as the oxidant, are also being developed to provide environmentally friendly alternatives. nih.govfrontiersin.org

Eco-Friendly Solvents: Research is moving away from hazardous organic solvents towards greener alternatives. benthamdirect.com Reactions are being successfully carried out in water or PEG/water solvent systems, significantly reducing the environmental impact. bohrium.com

Energy-Efficient Methods: Techniques like microwave-irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.com Visible light-driven photocatalysis, using natural dye-sensitized nanoparticles like Curcumin-TiO2, represents another innovative, energy-efficient approach for synthesizing quinazoline derivatives under mild conditions. nih.gov

These green approaches offer significant advantages over traditional methods, which often involve harsh conditions, hazardous reagents, and multiple cumbersome steps. nih.govnih.gov

Table 2: Comparison of Synthetic Approaches for Quinazolines

| Method | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Conventional Synthesis | Often multi-step, uses harsh reagents and solvents. | Effective for a wide range of derivatives. | nih.gov |

| Magnetic Nanocatalysis | Employs a magnetically recoverable palladium catalyst. | High yields, catalyst reusability, mild conditions, elimination of toxic solvents. | bohrium.com |

| Metal-Free Organocatalysis | Uses salicylic acid as a catalyst with O2 as the oxidant. | Avoids heavy metal contamination, high atom economy. | nih.govfrontiersin.org |

| Visible Light Photocatalysis | Uses a natural dye-sensitized TiO2 photocatalyst. | Eco-friendly, energy-efficient, high yields, mild conditions. | nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Rapid reaction times, often higher yields. | benthamdirect.com |

Exploration of Novel Molecular Targets for Quinazoline Derivatives

While quinazoline derivatives are well-known as inhibitors of tyrosine kinases like EGFR for cancer therapy, current research is actively exploring a diverse range of novel molecular targets to expand their therapeutic applications. nih.govnih.govmdpi.com This exploration aims to address drug resistance and treat a wider spectrum of diseases. nih.gov

Some of the novel targets being investigated for quinazoline-based agents include:

Immunotherapy Targets: Small molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction are a promising new strategy in cancer immunotherapy. nih.gov Novel quinazoline derivatives have been developed that show potent inhibitory activity against the PD-1/PD-L1 interaction at nanomolar concentrations, demonstrating the potential to restore T-cell function against tumors. nih.gov

DNA Repair and Replication Enzymes: Beyond kinases, enzymes crucial for cancer cell survival are being targeted. This includes Poly (ADP-ribose) polymerase (PARP) and topoisomerases I and II. nih.gov Quinazoline derivatives have been designed to effectively inhibit these enzymes. nih.gov

Transporter Proteins: The Breast Cancer Resistance Protein (BCRP) is a transporter that can pump chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. nih.gov Quinazoline-based molecules have been identified as potent BCRP inhibitors, capable of reversing this resistance. nih.gov

Other Enzyme Classes: The therapeutic potential of quinazolines extends beyond cancer. Derivatives are being investigated as inhibitors of alpha-glucosidase for diabetes management and as modulators of enzymes like COX-2 for their anti-inflammatory effects. wisdomlib.orgnih.gov There is also significant research into quinazoline derivatives as antitubercular agents, targeting enzymes specific to Mycobacterium tuberculosis. mdpi.com

This expansion into new biological targets underscores the remarkable versatility of the quinazoline scaffold in designing targeted therapeutic agents for a variety of complex diseases. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 7-Bromo-2-chloro-4-methyl-quinazoline |

| Vandetanib |

| Sunitinib |

| Sorafenib |

| Pazopanib |

| Axitinib |

| Salicylic acid |

| Curcumin |

| Titanium Dioxide |

| Gefitinib (B1684475) |

| Erlotinib |

| Prazosin |

| Doxazosin |

| Trimetrexate |

| Linagliptin |

| Afatinib |

| Lapatinib |

| Cetuximab |

| Panitumumab |

| Imatinib |

| Fruquintinib |

| Tucatinib |

| Raltitrexed |

| Dacomitinib |

| Canertinib |

| Pembrolizumab |

| Nivolumab |

| Ipilimumab |

| WZ4002 |

| MPC-6827 |

| Metolazone |

| Diazoxide |

| 5-Chloro-2-methylphenylisocyanate |

| Chloroacetonitrile (B46850) |

| N-Boc-piperazine |

| 2,4-dibromo-5-chlorobenzoic acid |

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-2-chloro-4-methyl-quinazoline, and how are intermediates characterized?

The synthesis typically involves refluxing precursors (e.g., brominated quinazolinones) with halogenating agents or nucleophilic reagents in glacial acetic acid. For example, 6-bromo-2-phenylquinazolin-4(3H)-one derivatives are synthesized via reflux with amino reagents, followed by recrystallization in ethanol . Key intermediates are characterized using:

Q. What spectroscopic and analytical methods are critical for characterizing 7-Bromo-2-chloro-4-methyl-quinazoline?

- FT-IR Spectroscopy : Identifies halogen (C-Br) and carbonyl (C=O) stretches .

- 1H/13C NMR : Resolves substituent positions and confirms regioselectivity (e.g., methyl groups at δ 2.51 ppm) .

- TLC : Monitors reaction progress using cyclohexane:ethyl acetate (2:1) as a mobile phase .

- Melting Point Analysis : Validates crystallinity (e.g., 255–260°C for related bromoquinazolines) .

Q. What safety protocols are essential when handling halogenated quinazolines like 7-Bromo-2-chloro-4-methyl-quinazoline?

- Storage : Keep away from heat sources (P210) and in childproof containers (P102) .

- Handling : Use fume hoods, gloves, and lab coats to avoid inhalation/skin contact (P201/P202) .

- Waste Disposal : Follow local regulations for halogenated organic waste (refer to HS Code 2933990090 guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 7-Bromo-2-chloro-4-methyl-quinazoline derivatives?

- Solvent Choice : Glacial acetic acid enhances reactivity in nucleophilic substitutions .

- Temperature/Time : Reflux for 3–4 hours balances completion and side-reaction minimization .

- Catalyst Screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate halogenation.

- Molar Ratios : A 1:1.2 molar ratio of precursor to reagent reduces unreacted starting material .

Q. How can researchers address contradictions in reported biological activities of halogenated quinazolines?

- Structural Comparison : Compare substituent patterns (e.g., 7-Bromo vs. 6-Bromo analogs) that may alter CNS depressant () vs. antimicrobial activity () .

- Dose-Response Studies : Validate activity thresholds using in vitro assays (e.g., MIC for antibacterial tests).

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 7-chloro-2-methyl derivatives) to identify trends .

Q. How to design experiments to evaluate the CNS activity of 7-Bromo-2-chloro-4-methyl-quinazoline?

- In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents to assess anticonvulsant potential .

- Dose Optimization : Test 30–100 mg/kg doses, monitoring latency to clonic-tonic seizures.

- Mechanistic Studies : Pair electrophysiological recordings with receptor-binding assays (e.g., GABAₐ modulation) .

Q. What computational strategies predict the reactivity of 7-Bromo-2-chloro-4-methyl-quinazoline in nucleophilic substitutions?

- DFT Calculations : Model transition states to identify favored reaction pathways (e.g., SNAr at C-2 vs. C-7) .

- Molecular Docking : Predict binding affinities for target enzymes (e.g., bacterial dihydrofolate reductase) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity .

Methodological Notes

- Data Reproducibility : Always report solvent purity, equipment calibration, and spectral acquisition parameters (e.g., NMR solvent, probe temperature) .

- Contradiction Resolution : Use combinatorial libraries of analogs to isolate substituent-specific effects .

- Safety Compliance : Adhere to ISO guidelines for halogenated compound disposal and emergency response (P103/P281) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.